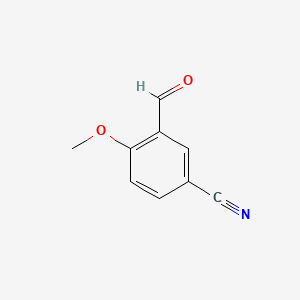

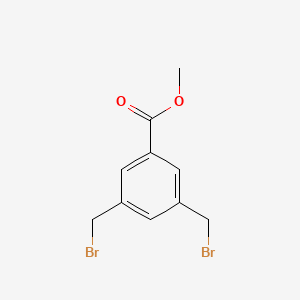

Methyl 3,5-bis(bromomethyl)benzoate

説明

Methyl 3,5-bis(bromomethyl)benzoate is a chemical compound with the molecular formula C10H10Br2O2 . It is used as a reagent in the preparation of sulfones through oxidation of 1,3-dihydrobenzo[c]thiophenes . It is also used in the synthesis of other chemicals .

Synthesis Analysis

The synthesis of Methyl 3,5-bis(bromomethyl)benzoate involves a four-step route from benzene . The compound is commercially available and is often used as a starting material in various chemical reactions .Molecular Structure Analysis

The molecular structure of Methyl 3,5-bis(bromomethyl)benzoate consists of a benzoate core with two bromomethyl groups attached at the 3 and 5 positions . The molecule has a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Chemical Reactions Analysis

Methyl 3,5-bis(bromomethyl)benzoate is a versatile reagent used in various chemical reactions. For instance, it is used in the preparation of sulfones through oxidation of 1,3-dihydrobenzo[c]thiophenes . It is also used in the synthesis of potent histone deacetylase inhibitors .Physical And Chemical Properties Analysis

Methyl 3,5-bis(bromomethyl)benzoate is a solid at room temperature . It has a molecular weight of 322 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis

Methyl 3,5-bis(bromomethyl)benzoate: is a valuable building block in organic chemistry. It’s used to synthesize a wide range of complex molecules due to its reactive bromomethyl groups. These groups can undergo various substitution reactions, making it a versatile reagent for constructing carbon-carbon and carbon-heteroatom bonds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. Its structure is amenable to modifications that can lead to the development of new drugs, especially in the realm of anti-inflammatory and anticancer agents .

Material Science

The bromomethyl groups of Methyl 3,5-bis(bromomethyl)benzoate can be utilized to modify the surface properties of materials. This is particularly useful in creating functionalized polymers with specific characteristics, such as enhanced adhesion or altered electrical properties .

Catalysis

Researchers use Methyl 3,5-bis(bromomethyl)benzoate to synthesize ligands for catalysis. These ligands can chelate metals, forming catalysts that are essential for various chemical transformations, including asymmetric synthesis and polymerization processes .

Nanotechnology

This compound is instrumental in the field of nanotechnology, where it’s used to prepare molecular precursors for the construction of nanostructures. Its bifunctional nature allows for the creation of novel nanomaterials with potential applications in electronics and photonics .

Bioconjugation

Methyl 3,5-bis(bromomethyl)benzoate: can be used for bioconjugation, linking biomolecules to other structures, such as fluorescent tags or therapeutic agents. This is crucial for developing targeted drug delivery systems and diagnostic tools .

Analytical Chemistry

In analytical chemistry, derivatives of Methyl 3,5-bis(bromomethyl)benzoate are used as standards or reagents in chromatography and mass spectrometry. They help in the quantification and identification of complex mixtures .

Computational Chemistry

The compound’s structure is often used in computational chemistry for molecular modeling and simulations. Programs like Amber and GROMACS utilize it to understand molecular interactions and dynamics, which is fundamental in drug design and materials science .

Safety and Hazards

Methyl 3,5-bis(bromomethyl)benzoate is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . Safety precautions include avoiding the formation of dust and aerosols, and using only in a well-ventilated area .

将来の方向性

While the exact future directions for Methyl 3,5-bis(bromomethyl)benzoate are not specified in the search results, one source mentions the use of a 3D Visualizing Molecular Dynamics Simulation of the compound, which could potentially enhance understanding of its stereochemistry, isomerism, hybridization, and orbitals .

特性

IUPAC Name |

methyl 3,5-bis(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDYWLKLAIJZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453198 | |

| Record name | Methyl 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-bis(bromomethyl)benzoate | |

CAS RN |

29333-41-3 | |

| Record name | Methyl 3,5-bis(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)

![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)